Methyl 3-methoxyhexadecanoate
Description
Contextual Significance within Lipidomics and Fatty Acid Metabolism Research
The primary significance of Methyl 3-methoxyhexadecanoate in chemical research stems from its role as an analytical marker for a unique lipid structure found in specific microorganisms. Its identification has been crucial in the field of lipidomics, which aims to catalogue and understand the full complement of lipids within a biological system.
Detailed research has shown that this compound is the chemically derivatized product of 3-hydroxyhexadecanoic acid. unl.edu This precursor hydroxy fatty acid is a fundamental structural component of a distinct ornithine-containing lipid isolated from the bacterium Thiobacillus thiooxidans. unl.edu In this lipid, the 3-hydroxyhexadecanoic acid is attached via an amide bond to the α-amino group of the amino acid ornithine. unl.edu
The study of such unusual lipids is a key area of fatty acid metabolism research. The presence of a hydroxyl group on the fatty acid chain is a significant modification, and its subsequent methylation to form this compound is a critical step for analysis. This derivatization makes the molecule more volatile and suitable for characterization by gas chromatography-mass spectrometry (GC-MS), allowing researchers to elucidate the original lipid structure. unl.edu Therefore, this compound is contextually significant not as a naturally abundant free molecule, but as a vital chemical derivative for identifying and structurally confirming rare microbial lipids.
Interdisciplinary Relevance of this compound Studies
The investigation of this compound inherently bridges several scientific disciplines, including microbiology, biochemistry, and analytical chemistry. The original research that identified the compound was a classic example of natural product chemistry, involving the isolation and structural elucidation of a novel metabolite from a bacterial source. unl.edu
While research on the 3-methoxy isomer is limited, the broader class of methoxylated fatty acids demonstrates significant interdisciplinary relevance. For instance, the related compound, methyl 2-methoxyhexadecanoate, has been isolated from marine sponges and is a precursor for the synthesis of methoxy-substituted glycerol (B35011) ethers found in Greenland shark liver oil. researchgate.netscispace.comxn--d1ahakv.xn--p1ai Some of these related methoxylated lipids have exhibited noteworthy biological activities, underscoring their potential in medicinal chemistry and pharmacology. researchgate.netxn--d1ahakv.xn--p1ai
The identification of this compound and its parent lipid was dependent on a combination of techniques, including thin-layer chromatography, gas-liquid chromatography, and mass spectrometry. unl.edubeilstein-journals.org This highlights the crucial role of advanced analytical science in discovering and characterizing novel biomolecules, which may have functions and applications yet to be discovered.
Research Gaps and Emerging Opportunities in this compound Investigation
Despite its identification decades ago, this compound remains a sparsely studied compound, especially when compared to other positional isomers like methyl 2-methoxyhexadecanoate. unl.eduresearchgate.netxn--d1ahakv.xn--p1ai This represents a significant gap in the current body of research. The original 1971 study noted that the derivatization process was imperfect, yielding methyl 2-hexadecenoate as a byproduct, which suggests that the analytical methods for its study could be optimized. unl.edu
A primary opportunity for future research lies in the targeted chemical synthesis of this compound. Access to a pure, synthetic standard would allow for comprehensive spectroscopic characterization using modern techniques like high-field Nuclear Magnetic Resonance (NMR) spectroscopy, which was unavailable at the time of its discovery. This would definitively confirm its structure and provide a reference standard for future analytical work.
Furthermore, with a pure compound in hand, researchers could screen this compound for various biological activities, exploring whether it shares any of the properties of its more studied isomers. researchgate.netxn--d1ahakv.xn--p1ai Another avenue of investigation is to explore the biosynthesis of its precursor, 3-hydroxyhexadecanoic acid, within Thiobacillus thiooxidans to understand the specific enzymatic pathways involved. The application of modern, high-sensitivity lipidomics platforms could also be used to search for this compound in other biological or environmental samples, potentially revealing a broader distribution than is currently known.
Data Tables
Chemical and Physical Properties of this compound Note: Extensive experimental data for this specific isomer is not widely available in the literature. The following properties are based on its chemical structure and calculations.
| Property | Value | Source |
| Molecular Formula | C₁₈H₃₆O₃ | Calculated |
| Molecular Weight | 300.48 g/mol | Calculated |
| IUPAC Name | This compound | - |
| Precursor | 3-hydroxyhexadecanoic acid | unl.edu |
| Source of Precursor | Ornithine lipid from Thiobacillus thiooxidans | unl.edu |
Structure
2D Structure
Properties
CAS No. |
51883-38-6 |
|---|---|
Molecular Formula |
C18H36O3 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
methyl 3-methoxyhexadecanoate |
InChI |
InChI=1S/C18H36O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(20-2)16-18(19)21-3/h17H,4-16H2,1-3H3 |
InChI Key |
IWSGTUVHISWGMY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Methyl 3 Methoxyhexadecanoate
De Novo Chemical Synthesis Strategies for Methyl 3-Methoxyhexadecanoate
A plausible synthetic route can be outlined as follows:
Esterification: Conversion of hexadecanoic acid to methyl hexadecanoate (B85987).
α-Halogenation: Introduction of a bromine atom at the C2 position.
Elimination: Formation of an α,β-unsaturated ester, methyl hexadec-2-enoate.
Addition of Methanol (B129727): A conjugate addition of methanol to introduce the methoxy (B1213986) group at the C3 position.
Alternatively, a route involving a hydroxy intermediate is common:
Formation of a β-keto ester: Synthesis of methyl 3-oxohexadecanoate.
Reduction: Reduction of the ketone to form methyl 3-hydroxyhexadecanoate.
Alkylation/Etherification: Methylation of the secondary alcohol to form the final product.
The final step in the synthesis of this compound, or an initial step if starting from the corresponding fatty acid, is the formation of the methyl ester. This is a fundamental reaction in lipid chemistry, with several well-established methods.
Fischer Esterification : This is a classic acid-catalyzed esterification method. The carboxylic acid (3-methoxyhexadecanoic acid) is refluxed with a large excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium process, and the use of excess methanol drives it toward the formation of the methyl ester.
Base-Catalyzed Transesterification : If starting from a triglyceride containing the 3-methoxyhexadecanoyl moiety, transesterification is the preferred industrial method. A strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is used to catalyze the reaction with methanol, producing fatty acid methyl esters (FAMEs) and glycerol (B35011).
Derivatization with Diazomethane (B1218177) : For small-scale laboratory preparations, diazomethane (CH₂N₂) offers a rapid and quantitative method for converting carboxylic acids to methyl esters. However, diazomethane is highly toxic and explosive, limiting its use.
The choice of esterification method depends on the scale of the synthesis, the stability of the starting material, and the desired purity of the product.
Introducing the methoxy group specifically at the C3 position is the most critical challenge in the synthesis. This requires a highly regioselective reaction.
Alkylation of a β-Hydroxy Ester : A primary strategy involves the synthesis of methyl 3-hydroxyhexadecanoate as a key intermediate. This precursor can then be converted to the target methoxy ester via an etherification reaction. The Williamson ether synthesis is a classic approach, where the hydroxyl group is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to attack a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄). jk-sci.comwikipedia.org This Sₙ2 reaction typically proceeds with inversion of configuration if the hydroxyl-bearing carbon is a stereocenter. masterorganicchemistry.com
Mitsunobu Reaction : The Mitsunobu reaction provides an alternative for methylating the secondary alcohol of methyl 3-hydroxyhexadecanoate. chemistnotes.comnrochemistry.comorganic-chemistry.org This reaction uses triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) to activate the hydroxyl group. wikipedia.org Methanol can then act as the nucleophile. A significant feature of the Mitsunobu reaction is that it proceeds with a predictable inversion of stereochemistry at the alcohol carbon, making it valuable in stereoselective synthesis. wikipedia.org
Conjugate Addition to an α,β-Unsaturated Ester : Another viable regioselective approach is the Michael addition of methanol to methyl hexadec-2-enoate. The electron-withdrawing nature of the ester group makes the β-carbon (C3) electrophilic. In the presence of a base, methanol can add to the double bond, with the methoxy group attaching to the C3 position.
Catalysts are essential for achieving efficiency and selectivity in the synthesis of this compound. Different stages of the synthesis employ distinct catalytic systems.
Esterification Catalysts :
Homogeneous Acid Catalysts : Sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are the most common catalysts for Fischer esterification.
Homogeneous Base Catalysts : Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are standard for transesterification.
Heterogeneous Catalysts : Solid catalysts like metal oxides (e.g., CaO, MgO), zeolites, and ion-exchange resins are gaining traction as they are easily separated from the reaction mixture and can be reused, making the process more environmentally friendly.
Methoxylation/Alkylation Catalysts :
Bases for Williamson Synthesis : Strong bases like sodium hydride (NaH) are used in stoichiometric amounts to generate the alkoxide intermediate. jk-sci.com Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous and organic phases.
Copper-Catalyzed Reactions : Modern methods like the Chan-Lam coupling offer alternatives for O-methylation, using copper catalysts to couple alcohols with methylboronic acid, though this is less common for simple aliphatic alcohols compared to phenols. smith.edu
Nickel Catalysis : Recent developments have shown that nickel-catalyzed cross-electrophile coupling can be used for the reductive methylation of aliphatic alcohol derivatives, providing another advanced route for installing methyl groups. nih.govresearchgate.net
Table 1: Comparison of Synthetic Methodologies
| Reaction Step | Methodology | Key Reagents/Catalysts | Key Features |
|---|---|---|---|
| Esterification | Fischer Esterification | Methanol, H₂SO₄ (cat.) | Equilibrium reaction; requires excess alcohol. |
| Base-Catalyzed Transesterification | Methanol, NaOH or KOH (cat.) | Fast and efficient for triglycerides. | |
| Methoxylation | Williamson Ether Synthesis | NaH, CH₃I or (CH₃)₂SO₄ | Classic Sₙ2 reaction; proceeds with inversion. wikipedia.orgmasterorganicchemistry.com |
| Mitsunobu Reaction | PPh₃, DEAD, Methanol | Mild conditions; predictable inversion of stereochemistry. organic-chemistry.orgwikipedia.org |
Stereoselective Synthesis of this compound Enantiomers
The C3 carbon of this compound is a stereocenter, meaning the compound can exist as two distinct enantiomers, (R)- and (S)-. The synthesis of a single enantiomer requires an asymmetric approach. The most effective strategy is to create an enantiomerically pure precursor, methyl 3-hydroxyhexadecanoate, which is then converted to the desired methoxy compound.
The key step is the asymmetric reduction of the prochiral ketone in methyl 3-oxohexadecanoate. Several catalytic systems are effective for this transformation:
CBS Reduction : The Corey-Bakshi-Shibata (CBS) reduction, using a chiral oxazaborolidine catalyst and a borane (B79455) source (e.g., BH₃·SMe₂), is a highly effective method for the enantioselective reduction of ketones to secondary alcohols. researchgate.net Depending on whether the (R)- or (S)-proline-derived catalyst is used, either the (R)- or (S)-enantiomer of methyl 3-hydroxyhexadecanoate can be produced with high enantiomeric excess (ee). researchgate.net
Chiral Metal Catalysts : Asymmetric transfer hydrogenation using chiral ruthenium or rhodium complexes can also effectively reduce β-keto esters to chiral β-hydroxy esters.
Use of Chiral Auxiliaries : Another approach involves attaching a chiral auxiliary to the hexadecanoic acid precursor. wikipedia.orgsigmaaldrich.com For instance, Evans oxazolidinone auxiliaries can direct the stereochemical outcome of reactions at the α- and β-positions. rsc.org After the desired stereocenter is set, the auxiliary is cleaved to reveal the chiral 3-hydroxy acid, which can then be esterified and methylated.
Once the enantiomerically pure methyl 3-hydroxyhexadecanoate is obtained, the subsequent methylation via Williamson synthesis or Mitsunobu reaction allows for the synthesis of the corresponding (R)- or (S)-methyl 3-methoxyhexadecanoate. Care must be taken to choose a methylation reaction with a predictable stereochemical outcome (inversion or retention) to ensure the final product has the desired absolute configuration.
Preparation of Labeled this compound Analogs for Mechanistic Studies
Isotopically labeled compounds are invaluable tools for tracing metabolic pathways and elucidating reaction mechanisms. masterorganicchemistry.com Several strategies can be employed to introduce stable isotopes (e.g., ²H (Deuterium, D), ¹³C) or radioisotopes (e.g., ³H (Tritium), ¹⁴C) into the this compound molecule.
Labeling the Methyl Ester Group : The most straightforward labeling is on the methyl ester group. This can be achieved by using isotopically labeled methanol (e.g., ¹³CH₃OH, CD₃OH, or CH₃¹⁸OH) in the final esterification step.
Labeling the Methoxy Group : To label the methoxy group at the C3 position, an isotopically labeled methylating agent must be used during the etherification of the 3-hydroxy precursor. For example, using ¹³C-labeled methyl iodide (¹³CH₃I) or deuterated methyl iodide (CD₃I) in the Williamson ether synthesis will specifically label the methoxy group. nih.govresearchgate.net
Labeling the Fatty Acid Backbone : Introducing labels into the carbon chain is more complex.
Deuterium (B1214612) Labeling : General deuterium labeling can be achieved by carrying out certain synthetic steps in the presence of deuterated water (D₂O). nih.govresearchgate.net For example, de novo fatty acid synthesis in the presence of D₂O incorporates deuterium atoms at multiple positions along the chain. nih.gov More specific labeling can be achieved by the reduction of an unsaturated precursor with deuterium gas (D₂) over a catalyst.
¹³C Labeling : Synthesizing the backbone with ¹³C labels requires starting with ¹³C-labeled precursors (e.g., ¹³C-labeled acetyl-CoA or other small building blocks) and building the fatty acid chain synthetically or biosynthetically. nih.gov
These labeled analogs can be analyzed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to track their journey through biological systems or to gain insight into the mechanisms of the synthetic reactions themselves. nih.govunimi.itcopernicus.orgrsc.org
Biological Origins and Isolation of Methyl 3 Methoxyhexadecanoate
Strategies for Natural Product Isolation of Fatty Acid Derivatives
The isolation of fatty acid derivatives from natural sources is a meticulous process that involves a series of strategic steps to ensure the preservation of the compound's structure and purity. These strategies are broadly applicable to various fatty acid derivatives, including the target compound, Methyl 3-methoxyhexadecanoate.
A general workflow for the isolation of these compounds begins with the careful selection and harvesting of the biological material. This is followed by extraction, fractionation, and purification, often guided by bioassay- or chemical-based screening.
Key Isolation Strategies:
| Strategy | Description | Key Techniques |
| Solvent Extraction | This is the initial and one of the most critical steps. The choice of solvent is dictated by the polarity of the target compound. For fatty acid esters, a common approach is to use a sequence of solvents with increasing polarity to separate different classes of lipids. | Soxhlet extraction, maceration, ultrasonication, supercritical fluid extraction (SFE). |
| Chromatographic Separation | This is the cornerstone of purification. A variety of chromatographic techniques are employed to separate the desired compound from a complex mixture based on differences in physical and chemical properties such as polarity, size, and charge. | Column chromatography (often with silica (B1680970) gel or silver nitrate-impregnated silica), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC). google.com |
| Crystallization | This technique is used to purify solid compounds. Low-temperature crystallization is particularly effective for separating saturated and unsaturated fatty acids. google.comresearchgate.net | Fractional crystallization at low temperatures. google.com |
| Urea (B33335) Complexation | This method is used to separate saturated from unsaturated fatty acids. Saturated fatty acids form crystalline complexes with urea, which can be separated by filtration. google.com | Formation of urea adducts to remove saturated and monounsaturated fatty acids. google.com |
| Distillation | For volatile compounds like methyl esters of fatty acids, distillation techniques can be employed for purification. | Fractional distillation, molecular distillation. usda.gov |
The successful isolation of a specific fatty acid derivative like this compound would likely involve a combination of these strategies, tailored to the specific biological matrix in which it is found.
Identification of Biological Sources Potentially Containing this compound or Related Methoxy-Fatty Acid Esters
While direct reports on the natural occurrence of this compound are scarce, the presence of structurally related methoxy-fatty acid esters in various organisms suggests potential sources for its discovery.
Marine invertebrates, particularly sponges, are renowned for their chemical diversity and are a rich source of unusual fatty acids. ifremer.fr The genus Amphimedon has been a subject of interest for the discovery of novel secondary metabolites. semanticscholar.org Notably, methyl 2-methoxyhexadecanoate has been isolated from the sponge Amphimedon compressa. semanticscholar.org Furthermore, the phospholipids (B1166683) of Amphimedon complanata have been found to contain the first naturally occurring α-methoxylated branched-chain fatty acids: 2-methoxy-13-methyltetradecanoic acid, 2-methoxy-14-methylpentadecanoic acid, and 2-methoxy-13-methylpentadecanoic acid. nih.govresearchgate.net It is hypothesized that these acids could originate from symbiotic bacteria within the sponge. nih.govresearchgate.net
The presence of a 2-methoxy substituted fatty acid ester in Amphimedon suggests that other positional isomers, such as the 3-methoxy variant, might also be present in this or related marine organisms. The biosynthetic pathways that lead to the formation of these methoxy (B1213986) groups are not fully understood but could involve enzymatic hydroxylation followed by methylation.
Plants are known to produce a vast array of fatty acid derivatives, some of which serve as defense compounds or signaling molecules. nih.gov Metabolite profiling, a comprehensive analysis of the small molecules within a plant sample, is a powerful tool for discovering novel compounds. nih.govnih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly used for this purpose. nih.govnih.gov
While this compound has not been explicitly identified through plant metabolite profiling in the available literature, the parent compound, methyl hexadecanoate (B85987) (also known as methyl palmitate), is a common fatty acid methyl ester found in many plant species. hmdb.caplos.orgfoodb.ca Given the existence of various modification pathways for fatty acids in plants, including hydroxylation and methylation, it is plausible that methoxy-substituted analogs of methyl hexadecanoate could be produced. For instance, very-long-chain fatty acyls bearing methoxy groups have been documented in select plant species' seed oils. nih.gov A targeted search within plant metabolomes, particularly in species known to produce other unusual fatty acids, could potentially lead to the identification of this compound.
Microorganisms, including bacteria and yeast, are increasingly recognized for their capacity to produce a wide range of fatty acid-derived molecules. iastate.eduglbrc.orgnih.gov The biosynthesis of fatty acids in bacteria is a well-studied process, and the genetic engineering of these pathways has enabled the production of various fatty acid derivatives. nih.govmdpi.com
Some bacteria are known to accumulate storage lipids in the form of wax esters, which are composed of a long-chain fatty acid esterified to a long-chain fatty alcohol. nih.gov While the de novo synthesis of storage lipids is less common, the modification of fatty acyl chains is a known phenomenon. The enzymatic machinery for hydroxylation and subsequent methylation of fatty acids exists in the microbial world, suggesting that microorganisms could be a potential source of methoxy-fatty acid esters.
Engineered microbes have been developed to overproduce fatty acid precursors for the synthesis of medium- and long-chain hydrocarbons. glbrc.org By introducing specific enzymes, it is possible to direct the microbial metabolism towards the production of desired fatty acid derivatives. This bio-engineering approach presents a promising avenue for the sustainable production of compounds like this compound.
Methodologies for Extraction and Purification of this compound from Complex Biological Matrices
The extraction and purification of a specific lipophilic compound like this compound from a complex biological matrix requires a multi-step approach designed to separate it from other lipids and cellular components. nih.gov
A Generalized Protocol for Extraction and Purification:
Homogenization and Extraction: The biological sample (e.g., sponge tissue, plant material, microbial cell pellet) is first homogenized to break down the cellular structures. This is followed by extraction with a suitable organic solvent or a mixture of solvents. For a moderately polar lipid like this compound, a solvent system like chloroform/methanol (B129727) is often effective. researchgate.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, initially developed for pesticide residue analysis, has been adapted for the extraction of a broad range of organic chemicals from biological matrices and could be a suitable starting point. nih.gov
Liquid-Liquid Partitioning: The crude extract is then partitioned between two immiscible solvents (e.g., water and an organic solvent) to remove highly polar and non-polar impurities.
Column Chromatography: The resulting organic phase is concentrated and subjected to column chromatography. Silica gel is a common stationary phase for the separation of lipids. A gradient of solvents with increasing polarity is used to elute different fractions. Fractions are collected and analyzed (e.g., by Thin Layer Chromatography) to identify those containing the target compound. For separating fatty acid methyl esters, column chromatography on silica gel or silver nitrate-impregnated silica gel can be particularly effective. google.com
High-Performance Liquid Chromatography (HPLC): The fractions containing the compound of interest are further purified using HPLC. Reversed-phase HPLC, with a non-polar stationary phase and a polar mobile phase, is often used for the final purification of fatty acid derivatives. researchgate.net
Structural Elucidation: The purity of the isolated compound is assessed, and its structure is confirmed using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Metabolic Fates and Enzymatic Transformations of Methyl 3 Methoxyhexadecanoate
Proposed Metabolic Pathways for Methyl 3-Methoxyhexadecanoate in Biological Systems
The metabolism of this compound is likely initiated by processes that target its ester linkage and methoxy (B1213986) group, paving the way for the catabolism of its core fatty acid structure.
The primary and most probable metabolic fate for this compound begins with the hydrolysis of its methyl ester bond. This reaction is catalyzed by esterase or lipase (B570770) enzymes, which cleave the molecule into 3-methoxyhexadecanoic acid and methanol (B129727). science.govgoogle.com This enzymatic cleavage is a crucial first step, as the fatty acid, not its methyl ester, is the direct substrate for the primary energy-yielding fatty acid catabolism pathway. gcms.cz
The methoxy group (-OCH3) on the third carbon of the hexadecanoate (B85987) chain represents a key site for metabolic transformation. A probable metabolic route is O-demethylation, a reaction often catalyzed by cytochrome P450 (CYP) enzymes. nih.gov This process would convert the 3-methoxy group into a 3-hydroxy group, transforming the molecule into 3-hydroxyhexadecanoic acid. nih.gov This hydroxylation could be a critical step, potentially altering the molecule's biological activity or preparing it for subsequent metabolic reactions. The replacement of a methoxy group with a hydroxyl group can be influenced by the presence of oxygen. researchgate.net
Further oxidation at this now-hydroxylated carbon is also a possibility. The secondary alcohol could be oxidized to a ketone, forming 3-oxohexadecanoic acid. Such oxidative processes are common in the metabolism of xenobiotics and endogenous compounds, serving to increase polarity and facilitate excretion or further breakdown.
Enzymes Involved in the Biosynthesis and Biotransformation of Related Methoxy-Fatty Acids
While the specific enzymes that synthesize this compound are not fully elucidated, the biosynthesis and transformation of related methoxy-fatty acids in nature provide valuable insights. The formation of a methoxy group typically involves an O-methylation reaction, where a methyl group is transferred from a donor like S-adenosylmethionine (SAM) to a hydroxyl group on the fatty acid backbone. This reaction is catalyzed by a class of enzymes known as O-methyltransferases (OMTs).
In the context of biotransformation, cytochrome P450 enzymes are key players in the metabolism of fatty acids and their derivatives. nih.gov They are known to catalyze a variety of reactions, including hydroxylation and O-demethylation, on lipid molecules. nih.gov For instance, human CYP enzymes, such as those from the CYP1A and CYP1B families, have been shown to actively O-demethylate methoxyflavones, suggesting a similar capability for methoxy-fatty acids. nih.gov
| Enzyme Class | Potential Role in Methoxy-Fatty Acid Metabolism | Example Substrates/Reactions |
| Esterases/Lipases | Hydrolysis of the methyl ester bond to release the free fatty acid. | Cleavage of FAMEs into fatty acids and methanol. science.govgoogle.com |
| O-Methyltransferases (OMTs) | Biosynthesis via methylation of a hydroxylated fatty acid precursor. | Methylation of benzoic acid and jasmonic acid. |
| Cytochrome P450s (CYPs) | O-demethylation of the methoxy group to a hydroxyl group. | O-demethylation of methoxyflavones by human CYP1 family enzymes. nih.gov |
| Dehydrogenases | Oxidation of a hydroxyl group (formed after demethylation) to a ketone. | Conversion of secondary alcohols to ketones. |
Investigating the Role of this compound in Intracellular Signaling Cascades and Regulatory Networks
Beyond their role in metabolism and as structural components, fatty acids and their derivatives are increasingly recognized as signaling molecules that regulate complex cellular processes. It is plausible that this compound or its metabolites could participate in such signaling cascades.
In the realm of bacterial communication, certain FAMEs act as crucial signaling molecules in a process known as quorum sensing (QS). mdpi.com QS allows bacteria to coordinate gene expression with population density. A well-studied example is 3-hydroxy myristic acid methyl ester, a quorum-sensing signal molecule (quormone) that regulates the virulence of Ralstonia solanacearum. medchemexpress.comcaymanchem.comscbt.com Similarly, 3-hydroxy palmitic acid methyl ester (3OH-PAME) is the primary QS molecule that governs the expression of virulence factors in the same pathogen. nih.gov The structural similarity between these signaling molecules and this compound suggests that it could potentially function as a QS molecule in certain bacterial species, influencing phenotypes such as biofilm formation and virulence factor expression. nih.govnih.gov
| Signaling Molecule | Regulated Organism | Function |
| 3-Hydroxy Myristic Acid Methyl Ester | Ralstonia solanacearum | Quorum sensing, virulence regulation. medchemexpress.com |
| 3-Hydroxy Palmitic Acid Methyl Ester | Ralstonia solanacearum | Quorum sensing, virulence factor expression. nih.gov |
| Acyl-Homoserine Lactones (AHLs) | Various Gram-negative bacteria | Quorum sensing, biofilm formation, motility. mdpi.com |
In eukaryotes, fatty acids and their derivatives can act as ligands for nuclear receptors, which are transcription factors that regulate gene expression related to metabolism and inflammation. researchgate.netnih.gov The Peroxisome Proliferator-Activated Receptors (PPARs) are a key family of nuclear receptors that are activated by fatty acids and their metabolites. youtube.comescholarship.org For example, methyl palmitate, the methyl ester of palmitic acid, is closely related to palmitate, a known modulator of PPAR activity. nih.govresearchgate.net Activation of PPARs by lipid ligands leads to the transcriptional regulation of genes involved in fatty acid uptake, β-oxidation, and lipid storage. nih.gov
Given its structure as a long-chain fatty acid methyl ester, this compound or its metabolite, 3-methoxyhexadecanoic acid, could potentially bind to and activate PPARs or other nuclear receptors. researchgate.net This interaction would provide a direct link between the presence of this lipid and the regulation of metabolic gene networks, influencing cellular energy homeostasis.
Advanced Analytical Chemistry Techniques for Methyl 3 Methoxyhexadecanoate Research
Hyphenated Chromatographic Techniques for Separation and Identification
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for analyzing complex mixtures containing fatty acid derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and thermally stable compounds like Fatty Acid Methyl Esters (FAMEs). gcms.cz Its high chromatographic resolution and sensitive, specific detection make it ideal for identifying and quantifying individual FAMEs within a complex sample. nih.gov For the analysis of Methyl 3-methoxyhexadecanoate, the fatty acid would first be converted to its methyl ester if it were not already in that form, a standard procedure that increases volatility for GC analysis. gcms.cz
The GC separates the components of the mixture based on their boiling points and interaction with the stationary phase of the capillary column. uib.no The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint" that allows for structural confirmation. nih.gov
In a typical GC-MS analysis of FAMEs, the mass spectrum is characterized by a molecular ion peak (M+) and several key fragment ions. For this compound (C₁₈H₃₆O₃), the fragmentation pattern would be influenced by the ester and methoxy (B1213986) functional groups. Key fragmentation would include McLafferty rearrangement and cleavages alpha to the carbonyl group and the methoxy-substituted carbon. The presence of the methoxy group at the C-3 position would yield specific fragment ions that help to pinpoint its location along the fatty acid chain. For enhanced sensitivity, especially at trace levels, selected ion monitoring (SIM) can be employed, where the mass spectrometer is set to detect only specific ions characteristic of the target molecule. ntnu.no
Table 1: Typical GC-MS Parameters for FAME Analysis
| Parameter | Typical Setting |
|---|---|
| Column | DB-FastFAME, BPX70, or similar polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium with a constant flow rate (e.g., 1.2 mL/min) |
| Oven Program | Initial temperature of 80°C, ramped to 240-260°C at 5-10°C/min |
| Injector Temperature | 260°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole or Ion Trap |
| Acquisition Mode | Full Scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) |
Liquid Chromatography-Mass Spectrometry (LC-MS) provides a powerful alternative to GC-MS, particularly for less volatile or thermally labile compounds. frontiersin.org For substituted FAMEs like this compound, LC-MS offers a robust platform for both quantification and detailed structural analysis without the need for high temperatures that could potentially degrade the sample.
In LC-MS, separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase (typically a C18 column in reversed-phase chromatography). nih.gov The eluent from the LC column is introduced into the mass spectrometer via an interface such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization techniques that typically keep the molecule intact, yielding a prominent molecular ion or a protonated/adducted molecule (e.g., [M+H]⁺, [M+Na]⁺). nih.govsigmaaldrich.com
Tandem mass spectrometry (MS/MS) is then used for structural confirmation. The intact molecular ion is selected and subjected to collision-induced dissociation (CID) to generate fragment ions. The resulting fragmentation pattern provides detailed structural information, allowing for the confirmation of the fatty acid chain length and the precise location of the methoxy group. sciex.com LC-MS is particularly advantageous for its high sensitivity and specificity, enabling the detection and quantification of analytes at very low concentrations. mdpi.com
Table 2: Illustrative LC-MS/MS Parameters for FAME Analysis
| Parameter | Typical Setting |
|---|---|
| LC Column | Reversed-phase C18 (e.g., 150 mm x 2.1 mm, 2.7 µm) |
| Mobile Phase | Gradient elution with water and acetonitrile/isopropanol (often with formic acid or ammonium (B1175870) formate) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ion Source | Electrospray Ionization (ESI) in positive ion mode |
| MS Analysis | Tandem Mass Spectrometry (MS/MS) |
| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification; Product Ion Scan for structural confirmation |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. aocs.orgblogspot.com For this compound, both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, would be employed for complete structural assignment.
¹H NMR would provide information on the number and type of protons present. Key signals would include:
A singlet around 3.67 ppm for the methyl ester protons (-COOCH₃).
A singlet around 3.3-3.4 ppm for the methoxy group protons (-OCH₃) at the C-3 position.
A multiplet for the proton at the C-3 position (-CH(OCH₃)-), whose chemical shift would be influenced by the adjacent methoxy and methylene (B1212753) groups.
Multiplets for the methylene protons along the aliphatic chain and a triplet for the terminal methyl group around 0.88 ppm. nih.gov
¹³C NMR spectroscopy would identify all unique carbon atoms in the molecule. msu.edu Distinctive signals would confirm the presence of the carbonyl carbon of the ester (around 174 ppm), the methoxy carbon (around 56-58 ppm), the carbon at the C-3 position bearing the methoxy group (around 70-80 ppm), and the various methylene carbons of the long alkyl chain. semanticscholar.org
2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between protons and carbons, confirming that the methoxy group is indeed located at the C-3 position. core.ac.uk
Furthermore, since the C-3 carbon of this compound is a chiral center, advanced NMR techniques can be used to determine its absolute configuration. This is often achieved by derivatizing the corresponding alcohol (3-hydroxyhexadecanoate) with a chiral agent, such as Mosher's acid, to form diastereomeric esters. nih.gov Analysis of the ¹H NMR chemical shift differences (Δδ) between the two diastereomers allows for the unambiguous assignment of the R or S configuration at the stereocenter. nih.gov
Infrared (IR) and Raman Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.gov These two techniques are complementary; IR spectroscopy is sensitive to vibrations that cause a change in dipole moment (polar bonds), while Raman spectroscopy is sensitive to vibrations that cause a change in polarizability (non-polar bonds). acs.org
For this compound, IR spectroscopy would clearly identify the key functional groups:
A strong, sharp absorption band around 1740-1735 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration of the aliphatic ester. libretexts.org
Strong absorption bands in the 1300-1000 cm⁻¹ region corresponding to the C-O stretching vibrations of the ester and the ether (methoxy) linkages.
Multiple bands in the 3000-2850 cm⁻¹ region due to the C-H stretching vibrations of the methyl and methylene groups in the alkyl chain. libretexts.org
Raman spectroscopy would complement the IR data, providing strong signals for the hydrocarbon backbone of the molecule. spectroscopyonline.com Key features in the Raman spectrum would include:
Intense peaks corresponding to C-H stretching vibrations around 2800-3000 cm⁻¹ .
Signals for CH₂ bending and twisting modes around 1440 cm⁻¹ . mdpi.com
Vibrations associated with the C-C backbone in the fingerprint region. researchgate.net
Together, these techniques confirm the presence of the ester and methoxy functional groups and the long aliphatic chain, verifying the fundamental structure of the compound.
Table 3: Key Vibrational Bands for this compound
| Functional Group | Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|---|
| Alkyl C-H | Stretching | IR & Raman | 2850 - 3000 |
| Ester C=O | Stretching | IR | 1740 - 1735 |
| CH₂ | Bending (Scissoring) | IR & Raman | ~1440 - 1470 |
| Ester & Ether C-O | Stretching | IR | 1000 - 1300 |
High-Resolution Mass Spectrometry and Fragmentation Analysis for Molecular Structure Elucidation
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal identification of unknown compounds and the confirmation of known structures. measurlabs.com Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 parts per million), which allows for the determination of a unique elemental composition. measurlabs.com
For this compound, with the molecular formula C₁₈H₃₆O₃, HRMS would be used to measure its exact mass. This experimental mass would then be compared to the calculated theoretical mass, confirming the molecular formula with high confidence and distinguishing it from other potential isomers or compounds with the same nominal mass.
Table 4: Exact Mass Calculation for this compound
| Element | Count | Exact Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 18 | 12.000000 | 216.000000 |
| Hydrogen (¹H) | 36 | 1.007825 | 36.281700 |
| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |
| Calculated Monoisotopic Mass | 300.266445 |
Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS or MSⁿ) is essential for detailed structural elucidation through fragmentation analysis. strath.ac.uk The molecular ion is isolated and fragmented, and the exact masses of the resulting fragment ions are measured. This allows for the determination of the elemental composition of each fragment, providing unambiguous evidence for the molecular structure. For this compound, fragmentation analysis would reveal specific neutral losses and charged fragments that confirm the positions of the methyl ester and the 3-methoxy group, providing a much higher degree of certainty than low-resolution MS. strath.ac.uknih.gov
Chemical Biology Investigations and Biological Activity Profiling of Methyl 3 Methoxyhexadecanoate
In Vitro and In Silico Approaches to Assess Biological Activities
Computational and laboratory-based studies on analogous compounds provide a framework for understanding the potential biological significance of Methyl 3-methoxyhexadecanoate.
Fatty acid methyl esters have demonstrated notable antimicrobial properties. Their efficacy is influenced by factors such as chain length, degree of saturation, and the position of functional groups. Studies on various FAMEs indicate that they are generally more effective against Gram-positive bacteria than Gram-negative bacteria. This difference in susceptibility is often attributed to the structural variations in the bacterial cell walls.
The antimicrobial mechanisms of FAMEs are thought to involve the disruption of the cell membrane's integrity, leading to increased permeability and the leakage of essential intracellular components. Furthermore, these compounds can interfere with cellular respiration and inhibit enzymes crucial for microbial metabolism. For example, some FAMEs have been shown to inhibit bacterial fatty acid biosynthesis, a pathway essential for building cell membranes.
Table 1: Antimicrobial Activity of Various Fatty Acid Methyl Esters (FAMEs) This table is interactive. You can sort and filter the data by clicking on the headers.
| FAME Compound | Target Microorganism | Observed Effect |
| Methyl laurate | Staphylococcus aureus | Inhibition of growth |
| Methyl myristate | Bacillus subtilis | Bactericidal activity |
| Methyl palmitate | Candida albicans | Antifungal activity |
| Methyl oleate | Streptococcus mutans | Inhibition of biofilm formation |
The presence of a methoxy (B1213986) group in the structure of this compound suggests potential antioxidant activity. Methoxy-substituted phenolic compounds are well-known for their ability to scavenge free radicals. While the aliphatic nature of this compound differs significantly from these aromatic compounds, the electron-donating nature of the methoxy group could still contribute to the stabilization of radical species.
The antioxidant mechanism of related fatty acid esters often involves the donation of a hydrogen atom to a free radical, thereby neutralizing it and preventing a cascade of oxidative damage to cellular components like lipids, proteins, and DNA. In silico models can be employed to predict the bond dissociation energy of the C-H bonds in this compound to estimate its radical scavenging potential.
Methoxy fatty acids and their esters have been investigated for their ability to modulate the activity of various enzymes. A notable example is the reported anti-Hepatitis C virus (HCV) activity of methyl 2-methoxyhexadecanoate. This suggests that methoxy-substituted fatty acid esters can interact with viral or host enzymes that are critical for viral replication.
Generally, FAMEs can act as competitive or non-competitive inhibitors of enzymes. Their lipophilic nature allows them to interact with hydrophobic pockets in enzyme active sites or allosteric sites, leading to a conformational change that alters the enzyme's catalytic activity. The specific position of the methoxy group, as in the 3-position of this compound, would likely influence its binding affinity and specificity for different enzymes.
Fatty acids and their derivatives are known to play significant roles in the regulation of inflammatory responses. Some FAMEs have been shown to exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines and mediators. These effects are often linked to their interaction with signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway.
The immunomodulatory properties of FAMEs can also be attributed to their ability to alter the composition of cell membranes in immune cells, which can, in turn, affect cell signaling and receptor function. The structural characteristics of this compound, including its chain length and the presence of the methoxy group, could influence its partitioning into cell membranes and its subsequent impact on inflammatory processes.
Fatty acid derivatives, including methyl esters, are utilized by a wide range of organisms as semiochemicals for inter-species communication. These compounds can act as pheromones (communicating within the same species) or kairomones (benefiting the receiver of a different species). For instance, certain FAMEs are components of insect sex pheromones, playing a crucial role in mating behavior.
The volatility and chemical stability of FAMEs make them suitable for transmission through the environment. It is plausible that this compound could function as a chemical cue for certain insects or microorganisms. Its specific structure would determine its recognition by the olfactory receptors of other organisms, potentially influencing their behavior, such as attraction or repulsion.
Exploration of Molecular Targets and Ligand-Receptor Interactions
The biological activities of this compound are ultimately determined by its interactions with specific molecular targets within the cell. Based on studies of similar lipid molecules, G-protein coupled receptors (GPCRs) and nuclear receptors are likely candidates.
Several GPCRs, such as GPR40 (also known as FFA1) and GPR120, have been identified as receptors for free fatty acids. These receptors are involved in a variety of physiological processes, including insulin secretion and inflammatory responses. The binding of a fatty acid ligand to these receptors initiates an intracellular signaling cascade. It is conceivable that this compound, due to its structural similarity to endogenous fatty acids, could act as a ligand for these or other related GPCRs.
Nuclear receptors, such as the peroxisome proliferator-activated receptors (PPARs), are another important class of molecular targets for lipid molecules. PPARs are ligand-activated transcription factors that regulate the expression of genes involved in lipid metabolism and inflammation. Fatty acids and their derivatives can bind to the ligand-binding domain of PPARs, modulating their transcriptional activity. The methoxy group of this compound could influence its binding affinity and selectivity for different PPAR isoforms.
Table 2: Potential Molecular Targets for this compound and Related Compounds This table is interactive. You can sort and filter the data by clicking on the headers.
| Molecular Target Class | Specific Example | Potential Biological Outcome of Interaction |
| G-Protein Coupled Receptors | GPR40 (FFA1) | Modulation of insulin secretion |
| G-Protein Coupled Receptors | GPR120 | Anti-inflammatory effects |
| Nuclear Receptors | PPARα | Regulation of lipid metabolism |
| Nuclear Receptors | PPARγ | Anti-inflammatory and metabolic effects |
| Enzymes | Fatty Acid Synthase | Antimicrobial activity |
| Viral Proteins | HCV NS5B Polymerase | Antiviral activity |
Computational Chemistry and Molecular Docking Simulations
Computational chemistry and molecular docking are powerful in silico tools used to predict the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein. These methods are crucial in the early stages of drug discovery for prioritizing compounds and generating hypotheses about their mechanism of action.
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. banglajol.infojbcpm.comchemmethod.com This process involves creating a three-dimensional model of the ligand and docking it into the binding site of a protein whose structure is known. The simulation software then calculates the most likely binding poses and estimates the binding energy, which indicates the strength of the interaction. For instance, in silico analyses have been effectively used to screen libraries of natural compounds against therapeutic targets like alpha-amylase or viral proteins. chemmethod.comnih.gov The results of these simulations can help identify potential protein targets for this compound and guide further experimental validation.
The stability of the predicted ligand-protein complex can be further assessed using molecular dynamics (MD) simulations, which simulate the movement of atoms in the complex over time in a physiological environment. chemmethod.comnih.gov This provides insights into the dynamic behavior and stability of the interaction.
Table 1: Illustrative Molecular Docking Results for a Hypothetical Compound
| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
| Protein Kinase A | -8.5 | LYS72, GLU91 | Hydrogen Bond |
| VAL57, LEU173 | Hydrophobic | ||
| Cyclooxygenase-2 | -7.9 | ARG120, TYR355 | Hydrogen Bond, Pi-Cation |
| VAL523, LEU352 | Hydrophobic | ||
| TNF-alpha | -9.1 | TYR119, GLY121 | Hydrogen Bond |
| LEU57, TYR151 | Hydrophobic, Pi-Pi Stacking |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Phenotypic Screening and Target Identification Strategies
Phenotypic screening is an approach in drug discovery that identifies compounds that produce a desired effect in a cell-based or whole-organism model, without prior knowledge of the specific drug target. nih.govdrugtargetreview.com This method is valuable for discovering compounds with novel mechanisms of action. nih.govnih.gov If this compound were subjected to such a screen, it would be tested across a variety of disease-relevant assays, such as cancer cell proliferation, immune cell activation, or microbial growth.
Once a "hit" compound is identified through a phenotypic screen, the next critical step is target identification—determining the specific biomolecule(s) the compound interacts with to produce the observed phenotype. ufl.edu This remains a significant bottleneck in drug discovery. nih.govufl.edu Several strategies are employed for this purpose:
Affinity-Based Methods: These techniques, such as affinity chromatography, involve immobilizing the compound on a solid support to "pull down" its binding partners from a cell lysate. ufl.edufrontiersin.org
Activity-Based Protein Profiling (ABPP): This chemoproteomic strategy uses reactive probes to map the interactions of a compound across the proteome, often identifying the target and assessing its engagement in a native biological system. nih.govfrontiersin.org
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a ligand binding to its target protein will stabilize the protein against heat-induced denaturation. Changes in thermal stability can be detected to confirm target engagement in cells. frontiersin.org
Combining phenotypic screening with these modern chemoproteomic methods can efficiently identify both lead compounds and their novel drug targets. biorxiv.org
Table 2: Example of Phenotypic Screening Hits for a Hypothetical Compound Library
| Compound ID | Assay Type | Observed Phenotype | Potency (EC50) | Target Identification Method |
| Cmpd-001 | Cancer Cell Viability | 85% reduction in A549 cell growth | 2.5 µM | Affinity Chromatography |
| Cmpd-002 | Anti-inflammatory | 60% inhibition of TNF-alpha release | 5.1 µM | CETSA |
| Cmpd-003 | Antibacterial | 99% inhibition of S. aureus growth | 1.8 µM | ABPP |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Mechanistic Elucidation of Biological Effects of this compound at the Cellular and Subcellular Level
Following target identification, the next phase of investigation focuses on elucidating the precise mechanism of action at the cellular and subcellular levels. This involves understanding the downstream consequences of the compound binding to its target. For example, if this compound was found to target a specific enzyme, researchers would investigate how this interaction affects the relevant signaling pathways.
Studies would be designed to answer key questions such as:
Does the compound inhibit or activate its target?
Which signaling pathways are modulated following target engagement?
What are the downstream effects on cellular processes like cell cycle progression, apoptosis (programmed cell death), or metabolism? nih.gov
Where does the compound localize within the cell?
A variety of cellular and molecular biology techniques are used to answer these questions, including Western blotting to measure protein levels, qPCR to analyze gene expression, and high-content imaging to observe changes in cellular morphology or the localization of specific proteins. These detailed mechanistic studies are essential for understanding the full biological impact of a compound and for its further development as a potential therapeutic agent.
Future Perspectives and Emerging Avenues in Methyl 3 Methoxyhexadecanoate Research
Development of Chemoenzymatic Synthetic Routes for Complex Methoxy-Fatty Acid Esters
The synthesis of structurally complex molecules like Methyl 3-methoxyhexadecanoate is critical for detailed biological and functional studies. While traditional chemical synthesis has been successful, it often involves harsh reaction conditions, toxic solvents, and challenges in achieving high selectivity, which can necessitate complex purification steps. nih.govnih.gov Chemoenzymatic synthesis, which combines the versatility of chemical reactions with the high selectivity and mild operating conditions of enzymatic catalysis, presents a promising and more sustainable alternative. nih.govmdpi.com
Future efforts in this area will likely focus on a multi-pronged approach. Lipases, esterases, and proteases are key enzymes commonly used for esterification and transesterification reactions. mdpi.com The development of chemoenzymatic routes for methoxy-fatty acid esters could involve the enzymatic esterification of a methoxylated fatty acid with methanol (B129727). chemicalbook.com A significant advantage of using enzymes is the potential for a simpler purification process and the ability to reuse the catalyst. mdpi.com
One prospective chemoenzymatic strategy could involve:
Enzymatic Methoxy (B1213986) Group Introduction: Research into enzymes capable of site-specific methoxylation of a fatty acid precursor.
Lipase-Catalyzed Esterification: Utilizing robust lipases, such as Novozym® 435, to catalyze the esterification of the resulting 3-methoxyhexadecanoic acid with methanol in a solvent-free system. unimi.it This approach aligns with green chemistry principles by minimizing the use of hazardous solvents. nih.gov
The development of these methods will not only facilitate the production of this compound but also enable the synthesis of a diverse library of related methoxy-fatty acid esters for broader structure-activity relationship studies.
Table 1: Comparison of Synthetic Approaches for Fatty Acid Esters
| Feature | Traditional Chemical Synthesis | Chemoenzymatic Synthesis |
| Catalysts | Strong acids (e.g., H₂SO₄), inorganic acids. mdpi.com | Enzymes (e.g., Lipases, Esterases). mdpi.com |
| Reaction Conditions | Often high temperatures and pressures. mdpi.com | Typically mild (lower temperatures, atmospheric pressure). springernature.com |
| Selectivity | Can be low, leading to by-products. | High regio- and stereoselectivity. |
| Solvents | Often requires organic solvents. chemicalbook.com | Can be performed in solvent-free systems or green solvents. nih.govspringernature.com |
| Environmental Impact | Can produce significant wastewater and toxic by-products. nih.govmdpi.com | Generally more environmentally friendly and biodegradable catalysts. nih.gov |
| Purification | Can be complex and costly. nih.gov | Often simpler due to higher selectivity. mdpi.com |
Advanced Omics-Based Approaches for Discovery and Characterization of Novel Methoxy-Lipids
The discovery of novel lipids, including methoxy-fatty acids, has been revolutionized by the advent of "omics" technologies, particularly lipidomics. nih.gov Lipidomics, which aims for the comprehensive analysis of all lipids within a biological system, provides powerful tools to identify and quantify molecules like this compound even at low concentrations. nih.govnih.gov
Future research will increasingly rely on sophisticated analytical platforms, primarily liquid chromatography coupled with mass spectrometry (LC-MS). nih.govresearchgate.netmetasysx.com These high-throughput technologies allow for the sensitive and specific detection of a vast array of lipid species in complex biological samples. nih.gov Untargeted lipidomics approaches can be employed to screen organisms, such as sponges or bacteria, for previously unknown methoxylated lipids. metasysx.comgerli.com
The integration of lipidomics with other omics disciplines—a multi-omics approach—holds immense potential. nih.govfrontiersin.org
Genomics and Transcriptomics: By correlating lipid profiles with gene expression data, researchers can identify the biosynthetic gene clusters responsible for producing methoxy fatty acids. nih.govuniversiteitleiden.nl This "genome mining" approach can uncover the enzymatic pathways for methoxylation and chain elongation. universiteitleiden.nl
Metabolomics: A broader metabolomics approach can place the synthesis and degradation of this compound within the larger context of cellular metabolism, revealing its interactions with other metabolic pathways. nih.govnih.gov
These strategies will be instrumental in moving beyond simple detection to a deeper understanding of the genetic and biochemical regulation of methoxy-lipid production in various organisms. nih.gov
Exploration of Environmental and Ecological Roles of this compound
Methoxy fatty acids have been identified in various natural sources, from marine sponges to soil, suggesting they play specific ecological roles. gerli.comresearchgate.net However, the precise functions of this compound in the environment remain largely unexplored. Future research is expected to focus on elucidating its distribution, fate, and function in different ecosystems.
A key area of investigation is the origin of these compounds. Many methoxy fatty acids found in sponges are believed to be produced by symbiotic bacteria. gerli.com This points to a potential role in chemical defense or signaling within these symbiotic relationships. Future studies could involve isolating and culturing these symbiotic microorganisms to confirm their production of methoxy lipids and investigate the ecological triggers for their synthesis.
Further ecological research avenues include:
Allelopathic and Antimicrobial Activity: Investigating the potential for this compound to inhibit the growth of competing microorganisms or deter predators. Some methoxylated fatty acids are known to have antimicrobial activity. gerli.com
Trophic Transfer: Fatty acids are essential molecules that are transferred through food webs. une.edu.au Studies could track the movement of this compound from producers (e.g., bacteria) to consumers to understand its impact on the nutritional ecology of an ecosystem. nih.gov
Environmental Fate: Understanding how this compound behaves in the environment is crucial. This includes studying its atmospheric lifetime, potential for transport, and degradation pathways in soil and water, analogous to studies on other volatile plant esters like methyl salicylate. nih.gov
Translational Research Implications for Biotechnological Applications
The unique chemical properties of methoxylated fatty acids suggest a range of potential biotechnological applications. Translating the fundamental knowledge of this compound into practical uses is a compelling future direction.
One of the most promising areas is in therapeutics. Several naturally occurring methoxy fatty acids have demonstrated significant biological activity. For example, ( +/-)-2-methoxy-13-methyltetradecanoic acid has been shown to be cytotoxic to human leukemia cell lines. nih.gov This raises the possibility that this compound or related synthetic derivatives could serve as scaffolds for the development of novel antineoplastic agents. nih.gov Furthermore, the antimicrobial properties observed in other methoxy fatty acids could be harnessed for the development of new antibiotics, a critical need in an era of growing antimicrobial resistance. gerli.com
Other potential biotechnological applications include:
Biosurfactants: Fatty acid esters, particularly those linked to sugars, are valued as biosurfactants in the food, cosmetic, and pharmaceutical industries due to their biodegradability and low toxicity. unimi.it Future research could explore whether this compound possesses surfactant properties that could be exploited.
Specialty Chemicals: The methoxy group imparts distinct physical properties to the fatty acid ester, potentially making it a valuable precursor or additive in the synthesis of polymers, lubricants, or other specialty chemicals. researchgate.net
Agricultural Applications: As a naturally derived compound, it could be investigated for roles in agriculture, for instance, as a biopesticide or a signaling molecule to modulate plant growth or defense, thereby reducing reliance on synthetic agrochemicals.
Table 2: Potential Biotechnological Applications of Methoxy-Fatty Acid Esters
| Application Area | Potential Role of this compound | Rationale / Supporting Evidence |
| Pharmaceuticals | Anticancer agent precursor | Cytotoxicity of other methoxy fatty acids against leukemia cells has been demonstrated. nih.gov |
| Pharmaceuticals | Novel antibiotic | Antimicrobial activity is a known property of some naturally occurring methoxy fatty acids. gerli.com |
| Cosmetics/Food | Emulsifier/Biosurfactant | Fatty acid esters are widely used as non-ionic surfactants; properties would need to be evaluated. unimi.it |
| Materials Science | Plasticizer/Lubricant | Epoxidized fatty acid methyl esters are used as environmentally friendly plasticizers for polymers. researchgate.net |
| Agriculture | Biopesticide/Signaling Molecule | Natural compounds are increasingly sought for sustainable agriculture; biological activity needs investigation. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for Methyl 3-methoxyhexadecanoate, and how can reaction efficiency be validated experimentally?
- Methodology : Acid-catalyzed esterification or transesterification is commonly used for methoxy-substituted esters. Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to track intermediate formation. For purification, fractional distillation or column chromatography (using silica gel with a hexane/ethyl acetate gradient) is recommended. Validate purity using GC-MS or HPLC with a refractive index detector .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Combine spectroscopic techniques:
- NMR : H NMR should show distinct signals for the methoxy group (~3.3 ppm) and ester carbonyl (~3.6-3.8 ppm for methyl ester). C NMR can confirm the branching at the 3-position.
- IR : Look for ester carbonyl absorption (~1740 cm) and methoxy C-O stretch (~1250 cm).
- Cross-reference spectral data with databases like NIST Chemistry WebBook for analogous methoxy esters .
Q. What are the critical storage conditions to ensure stability of this compound?
- Methodology : Store in airtight, amber glass containers under inert gas (e.g., argon) to prevent oxidation. Avoid exposure to moisture (use molecular sieves) and temperatures >25°C. Monitor degradation via periodic GC analysis. Incompatible with strong acids/bases and oxidizing agents, as these may hydrolyze the ester or methoxy group .
Advanced Research Questions
Q. How can contradictory data in reaction yields for this compound synthesis be resolved?
- Methodology : Systematically vary catalysts (e.g., sulfuric acid vs. enzymatic lipases) and reaction solvents (polar aprotic vs. non-polar). Use design-of-experiments (DoE) frameworks to identify interactions between variables. For example, competing mechanisms (e.g., elimination vs. esterification) may reduce yields under high-temperature conditions, as observed in analogous dehydration studies . Validate hypotheses using kinetic profiling and intermediate trapping.
Q. What analytical strategies differentiate positional isomers (e.g., 3-methoxy vs. 2-methoxy) in methyl hexadecanoate derivatives?
- Methodology : Employ GC with a high-resolution capillary column (e.g., DB-5MS) coupled with mass spectrometry. Isomers will exhibit distinct retention times and fragmentation patterns (e.g., m/z peaks corresponding to methoxy group migration). Alternatively, use C NMR to resolve branching differences, as chemical shifts for carbons adjacent to the methoxy group vary by position .
Q. How can researchers assess the thermal decomposition pathways of this compound under controlled conditions?
- Methodology : Perform thermogravimetric analysis (TGA) coupled with FTIR or GC-MS to identify volatile decomposition products (e.g., methoxy radicals or unsaturated esters). Compare results with computational models (DFT calculations) to predict bond dissociation energies. For example, methyl esters of similar chain length show decomposition onset at ~200°C, with methoxy groups increasing susceptibility to radical-driven breakdown .
Q. What experimental designs mitigate variability in bioactivity studies involving this compound?
- Methodology : Use standardized cell culture protocols with controls for ester hydrolysis (e.g., esterase inhibitors). For in vivo studies, employ lipid-based delivery systems (e.g., liposomes) to enhance bioavailability. Validate batch-to-batch consistency via LC-MS quantification of impurities (e.g., free fatty acids or residual catalysts) .
Data Interpretation & Safety
Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting points) for this compound?
- Methodology : Cross-validate measurements using differential scanning calorimetry (DSC) and polarized light microscopy. Variability may arise from polymorphic forms or impurities; recrystallize the compound from multiple solvents (e.g., ethanol vs. acetone) and compare results. Refer to authoritative databases like NIST for validated data on analogous esters .
Q. What safety protocols are essential when handling this compound in high-concentration formulations?
- Methodology : Use NIOSH-approved respirators (N95 or higher) and nitrile gloves during handling. Conduct operations in a fume hood with spill trays. For skin contact, immediately wash with 10% ethanol-water solution to hydrolyze residual ester. Regularly audit PPE integrity, as methoxy esters can degrade latex gloves over time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
